methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate
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Overview
Description
Methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate is an organic compound with the molecular formula C12H16ClNO3. This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen. The presence of the chloroacetyl group and the ester functionality makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced through a Friedel-Crafts acylation reaction using chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to the methyl ester using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrrole ring, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the chloroacetyl group, converting it to a hydroxyl group or further reducing it to a methyl group.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amides, thioesters.
Scientific Research Applications
Methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Explored for its potential use in drug development, particularly in the design of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules, thereby modifying their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[3-(acetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its solubility and reactivity.
Methyl 3-[3-(2-bromoacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate: Contains a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness
Methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate is unique due to the presence of the chloroacetyl group, which provides a site for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Its combination of functional groups allows for a wide range of chemical transformations, making it valuable in both research and industrial applications.
Properties
IUPAC Name |
methyl 3-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-8-6-10(11(15)7-13)9(2)14(8)5-4-12(16)17-3/h6H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADNAMZKNBQKCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCC(=O)OC)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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